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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidine

Cat. No.: B100554 Get Quote

CAS Number: 17148-49-1

This technical guide provides an in-depth overview of 5-Fluoro-2-methoxypyrimidine, a key

intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists,

and professionals in drug development, offering detailed information on its properties,

synthesis, and biological significance.

Chemical and Physical Properties
5-Fluoro-2-methoxypyrimidine is a fluorinated pyrimidine derivative with the molecular

formula C₅H₅FN₂O. Its chemical structure features a pyrimidine ring substituted with a fluorine

atom at the 5-position and a methoxy group at the 2-position. This unique substitution pattern

imparts specific physicochemical properties that make it a valuable building block in medicinal

chemistry.

A summary of its key physical and chemical properties is presented in Table 1.
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Property Value Reference

CAS Number 17148-49-1 [1][2]

Molecular Formula C₅H₅FN₂O

Molecular Weight 128.10 g/mol [3]

Physical Form Solid

IUPAC Name 5-fluoro-2-methoxypyrimidine

InChI Key
PDKCCWWWQBMOCA-

UHFFFAOYSA-N

Purity Typically ≥95%

Storage Temperature Refrigerator

Synthesis of 5-Fluoro-2-methoxypyrimidine
The synthesis of 5-Fluoro-2-methoxypyrimidine can be achieved through a multi-step

process. A plausible synthetic route involves the cyclocondensation of a fluorinated precursor

with an appropriate amidine, followed by functional group manipulations. While a single,

comprehensive protocol is not readily available in public literature, a detailed experimental

procedure can be constructed by amalgamating methodologies from related syntheses of

fluorinated pyrimidines.[4][5]

Experimental Protocol: Synthesis of 5-Fluoro-2-
methoxypyrimidine
This protocol is a representative synthesis based on established chemical transformations for

similar molecules.

Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate

This precursor can be synthesized in two steps from fluoroacetonitrile.[5] First, a Claisen

condensation of fluoroacetonitrile with ethyl formate is performed to yield the enolate.
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Materials: Fluoroacetonitrile, ethyl formate, potassium tert-butoxide, anhydrous

tetrahydrofuran (THF).

Procedure:

To a solution of potassium tert-butoxide in anhydrous THF at -10 °C, slowly add a solution

of fluoroacetonitrile and ethyl formate in THF.

Stir the reaction mixture at -10 °C for several hours.

The resulting precipitate, potassium (Z)-2-cyano-2-fluoroethenolate, is collected by

filtration, washed with cold THF, and dried under vacuum.

Step 2: Cyclocondensation to form 5-Fluoro-2-methoxypyrimidin-4-amine

The potassium enolate is then reacted with O-methylisourea hemisulfate in a

cyclocondensation reaction.[4]

Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, O-methylisourea hemisulfate,

methanol, water.

Procedure:

Suspend potassium (Z)-2-cyano-2-fluoroethenolate in a mixture of methanol and water.

Add O-methylisourea hemisulfate to the suspension and stir at room temperature.

Monitor the reaction by thin-layer chromatography (TLC) until completion.

The product, 5-fluoro-2-methoxypyrimidin-4-amine, can be isolated by extraction and

purified by column chromatography.

Step 3: Conversion to 5-Fluoro-2-methoxypyrimidine

The final step involves the removal of the amino group, which can be achieved through various

methods, such as a diazotization reaction followed by reduction.
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Materials: 5-Fluoro-2-methoxypyrimidin-4-amine, sodium nitrite, hydrochloric acid, a suitable

reducing agent (e.g., hypophosphorous acid).

Procedure:

Dissolve 5-Fluoro-2-methoxypyrimidin-4-amine in an aqueous acidic solution.

Cool the solution in an ice bath and add a solution of sodium nitrite dropwise.

After the diazotization is complete, add the reducing agent and allow the reaction to

proceed.

The final product, 5-Fluoro-2-methoxypyrimidine, is then extracted with an organic

solvent, and the solvent is removed under reduced pressure.

Purification can be achieved by recrystallization or column chromatography.

A logical workflow for the synthesis is depicted in the following diagram:

Step 1: Precursor Synthesis

Step 2: Cyclocondensation Step 3: Deamination

Fluoroacetonitrile
Potassium (Z)-2-cyano-2-fluoroethenolateClaisen Condensation

Ethyl Formate Claisen Condensation

5-Fluoro-2-methoxypyrimidin-4-amineO-Methylisourea
Hemisulfate 5-Fluoro-2-methoxypyrimidineDiazotization & Reduction

Click to download full resolution via product page

Synthetic Workflow for 5-Fluoro-2-methoxypyrimidine
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Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity

of 5-Fluoro-2-methoxypyrimidine. A reversed-phase HPLC method can be adapted from

established protocols for similar fluoropyrimidines.[6][7]

Experimental Protocol: HPLC Analysis
Instrumentation: A standard HPLC system equipped with a UV detector.

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point

could be a 10:90 (v/v) mixture of acetonitrile and water.[6]

Flow Rate: 1.0 mL/min.[6]

Detection: UV detection at a wavelength of approximately 265 nm.[6][7]

Sample Preparation: Dissolve a accurately weighed sample of 5-Fluoro-2-
methoxypyrimidine in the mobile phase to a known concentration.

Biological Significance and Applications
5-Fluoro-2-methoxypyrimidine serves as a crucial intermediate in the synthesis of various

biologically active molecules, particularly in the development of anticancer and antiviral agents.

The fluorine atom at the 5-position is a key pharmacophore in many pyrimidine-based

antimetabolites.

Mechanism of Action of 5-Fluoropyrimidines
Derivatives of 5-fluoropyrimidine, such as the well-known anticancer drug 5-Fluorouracil (5-FU),

exert their cytotoxic effects primarily through the inhibition of thymidylate synthase (TS).[1][8]

This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP),

an essential precursor for DNA synthesis and repair.

The general mechanism involves the intracellular conversion of the 5-fluoropyrimidine into

fluorodeoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with
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thymidylate synthase and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex

effectively inhibits the enzyme, leading to a depletion of the dTMP pool, which in turn disrupts

DNA replication and repair, ultimately inducing cell death in rapidly proliferating cancer cells.[1]

[8]

The metabolic activation and inhibitory action of 5-fluoropyrimidines are illustrated in the

following signaling pathway diagram:
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Mechanism of Action for 5-Fluoropyrimidine Derivatives
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Safety Information
5-Fluoro-2-methoxypyrimidine should be handled with appropriate safety precautions in a

laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye

irritation.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Precautionary Statements:

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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